methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of compounds and has been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate leads to the upregulation of genes involved in glucose uptake and utilization, insulin sensitivity, and lipid metabolism.
Biochemical and Physiological Effects:
Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to improve glucose uptake and utilization in adipocytes and skeletal muscle cells. Additionally, it has been shown to reduce insulin resistance and improve insulin sensitivity in diabetic animal models. Furthermore, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using this compound in lab experiments is its complex synthesis method.
Future Directions
There are several future directions for the research on Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One of the future directions is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for better yield and purity.
Synthesis Methods
The synthesis of Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with thioacetic acid to yield the final product.
Scientific Research Applications
Methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. It has been shown to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C24H23NO6S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
methyl 2-[(5E)-5-[(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C24H23NO6S/c1-4-8-18-11-17(13-20-23(27)25(24(28)32-20)14-21(26)30-3)12-19(29-2)22(18)31-15-16-9-6-5-7-10-16/h4-7,9-13H,1,8,14-15H2,2-3H3/b20-13+ |
InChI Key |
FYZXFICVJUAJRG-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC |
SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC(=O)OC |
Origin of Product |
United States |
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